Methyl 3-iodo-4-methylbenzoate
Overview
Description
Methyl 3-iodo-4-methylbenzoate is an organic compound with the chemical formula C9H9IO2. It is commonly used in organic synthesis reactions as a raw material or reagent. This compound is known for its role as a backbone-building molecule and as an intermediate in the preparation of other organic compounds, such as drugs, pesticides, and dyes .
Synthetic Routes and Reaction Conditions:
Reaction of methyl 2-bromo-5-methylbenzoate with sodium iodide: This method involves the substitution of the bromine atom with an iodine atom to form this compound.
Reaction of methyl 4-methylbenzoate with iodine followed by hydroxymethylation:
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce carboxylic acids .
Mechanism of Action
Target of Action
Methyl 3-iodo-4-methylbenzoate is used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides . These compounds are known to selectively inhibit the discoidin domain receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that interacts with collagen, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
It’s used in the synthesis of compounds that inhibit ddr1 . These inhibitors likely bind to the active site of DDR1, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
DDR1 is involved in various biochemical pathways related to cell adhesion, proliferation, and extracellular matrix remodeling . By inhibiting DDR1, the compounds synthesized using this compound could potentially affect these pathways, leading to changes in cell behavior .
Result of Action
The result of the action of this compound is the synthesis of selective DDR1 inhibitors . These inhibitors can potentially modulate cell behavior by affecting cell adhesion, proliferation, and extracellular matrix remodeling .
Action Environment
The action of this compound, like any other chemical compound, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and light exposure. For instance, it’s noted that this compound should be stored away from light and oxidizing agents .
Scientific Research Applications
Methyl 3-iodo-4-methylbenzoate has several applications in scientific research:
Biology: The compound is used in the preparation of biologically active molecules that can be studied for their effects on various biological pathways.
Industry: this compound is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-iodo-3-methylbenzoate: This compound is similar in structure but has the iodine atom in a different position on the aromatic ring.
Methyl 3-bromo-4-methylbenzoate: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.
Uniqueness:
- Methyl 3-iodo-4-methylbenzoate is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for introducing iodine atoms into aromatic compounds .
Properties
IUPAC Name |
methyl 3-iodo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHAOTZPFVSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545045 | |
Record name | Methyl 3-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90347-66-3 | |
Record name | Methyl 3-iodo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-iodo-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-iodo-4-methylbenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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